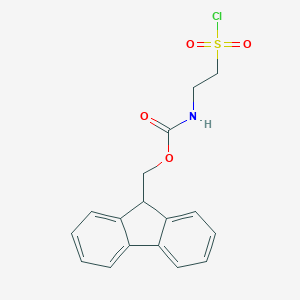

2-(9H-Fluorene-9-ylmethoxycarbonylamino)ethanesulfonic acid chloride

Übersicht

Beschreibung

2-(9H-Fluorene-9-ylmethoxycarbonylamino)ethanesulfonic acid chloride is a chemical compound with the molecular formula C17H16ClNO4S and a molecular weight of 365.8 g/mol. This compound is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

The synthesis of 2-(9H-Fluorene-9-ylmethoxycarbonylamino)ethanesulfonic acid chloride typically involves the reaction of 9H-fluorene-9-methanol with chloroformate to form the 9H-fluorene-9-ylmethoxycarbonyl intermediate. This intermediate is then reacted with ethanesulfonic acid chloride under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

General Reactivity of Sulfonic Acid Chlorides

Sulfonic acid chlorides are highly reactive intermediates, commonly used for introducing sulfonate groups via nucleophilic substitution. Key reactions include:

-

Hydrolysis : Forms sulfonic acids in aqueous conditions.

-

Aminolysis : Reacts with amines to produce sulfonamides.

-

Esterification : Combines with alcohols or phenols to generate sulfonate esters.

These reactions are pivotal in peptide synthesis and polymer chemistry for functionalization .

Fmoc-Protected Amino Acid Derivatives

The Fmoc (9-fluorenylmethoxycarbonyl) group is widely used in solid-phase peptide synthesis for temporary amine protection. It is cleaved under mild basic conditions (e.g., piperidine). Key reactions observed in analogous compounds include:

For example, Fmoc-D-Orn(Aloc)-OH ( ) undergoes selective deprotection of the Aloc group under palladium catalysis, demonstrating orthogonal reactivity .

Challenges and Limitations

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antimicrobial Agents

The compound has been evaluated for its antimicrobial properties. In a study focusing on nitrogen and sulfur-containing heterocyclic compounds, derivatives of fluorene were synthesized and tested against multidrug-resistant microorganisms. The results indicated that certain derivatives exhibited significant activity against Gram-positive bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .

1.2 Dipeptidomimetics

Another application of this compound is in the synthesis of dipeptidomimetics. The fluorene moiety enhances the stability and bioavailability of peptide-based drugs. The incorporation of the 9H-fluorene group into amino acids can lead to improved pharmacokinetic profiles, making it a valuable building block in drug design .

Materials Science

2.1 Polymer Chemistry

The compound's structure allows for its use in polymer chemistry, particularly in creating functionalized polymers. The sulfonic acid chloride group can serve as a reactive site for further modifications, enabling the development of polymers with tailored properties for specific applications such as drug delivery systems or sensors .

2.2 Coatings and Adhesives

Due to its unique chemical structure, 2-(9H-Fluorene-9-ylmethoxycarbonylamino)ethanesulfonic acid chloride can be used in formulating advanced coatings and adhesives. Its ability to form strong bonds with various substrates makes it suitable for applications requiring durability and resistance to environmental factors .

Biochemistry

3.1 Protein Modification

In biochemistry, this compound can be utilized for protein modification. The fluorene moiety can be employed to label proteins for tracking or imaging purposes in biological studies. This application is particularly relevant in understanding protein interactions and dynamics within cellular environments .

3.2 Enzyme Inhibition Studies

The compound has shown promise as an inhibitor of certain enzymes, such as d-amino acid oxidase (DAAO). Research indicates that derivatives containing the fluorene structure can effectively inhibit DAAO activity, which is significant for therapeutic strategies targeting neurological disorders .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Antimicrobial Activity | Certain derivatives showed effectiveness against multidrug-resistant strains | Potential development of new antibiotics |

| Polymer Applications | Demonstrated ability to create functionalized polymers | Useful in drug delivery systems |

| Protein Labeling | Fluorene moiety used for protein tracking | Enhances understanding of protein interactions |

| Enzyme Inhibition | Effective DAAO inhibitors identified | Therapeutic potential for neurological conditions |

Wirkmechanismus

The mechanism of action of 2-(9H-Fluorene-9-ylmethoxycarbonylamino)ethanesulfonic acid chloride involves its ability to act as a protecting group in peptide synthesis. The 9-fluorenylmethoxycarbonyl (Fmoc) group is used to protect the amino group of amino acids during peptide synthesis, allowing for selective deprotection and coupling reactions . This compound interacts with molecular targets and pathways involved in peptide bond formation, facilitating the synthesis of complex peptides.

Vergleich Mit ähnlichen Verbindungen

2-(9H-Fluorene-9-ylmethoxycarbonylamino)ethanesulfonic acid chloride can be compared with other similar compounds, such as:

2-(9H-Fluorene-9-ylmethoxycarbonylamino)propionic acid: This compound has a similar structure but differs in the length of the carbon chain.

2-(9H-Fluorene-9-ylmethoxycarbonylamino)ethanesulfonic acid azide: This compound contains an azide group instead of a chloride group.

The uniqueness of this compound lies in its specific reactivity and applications in peptide synthesis and other chemical reactions.

Biologische Aktivität

Chemical Structure and Properties

The chemical formula for 2-(9H-Fluorene-9-ylmethoxycarbonylamino)ethanesulfonic acid chloride is . Its structure consists of a fluorene moiety linked to an ethanesulfonic acid group via a methoxycarbonylamino linkage. The presence of the sulfonic acid chloride group suggests potential reactivity and utility in various biochemical applications.

| Property | Value |

|---|---|

| Molecular Weight | 440.85 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Hazard Classification | Aquatic Chronic 4 |

Research indicates that compounds similar to this compound may interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The fluorene moiety is known for its ability to stabilize certain interactions, potentially enhancing the compound's efficacy in biological systems.

Case Studies and Research Findings

-

Antitumor Activity :

A study evaluated the antitumor effects of related fluorene derivatives, finding that they exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways. -

Enzyme Inhibition :

Research has demonstrated that compounds with similar structures can act as inhibitors of cathepsin K, an enzyme involved in bone resorption. This inhibition could have therapeutic implications for osteoporosis and other bone-related diseases. -

Fluorescent Properties :

The compound's structure allows it to be used as a fluorescent probe for imaging purposes. Its ability to target specific cells or tissues makes it valuable in biomedical research for tracking cellular processes.

Table 2: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits cathepsin K, affecting bone metabolism | |

| Imaging | Serves as a fluorescent probe for cellular imaging |

Future Directions

The potential applications of this compound are vast, particularly in drug development and biomedical imaging. Further studies are warranted to fully elucidate its mechanisms of action, optimize its chemical properties for enhanced efficacy, and explore its utility in clinical settings.

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-(2-chlorosulfonylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO4S/c18-24(21,22)10-9-19-17(20)23-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZYCFUHNECALIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20940176 | |

| Record name | (9H-Fluoren-9-yl)methyl hydrogen [2-(chlorosulfonyl)ethyl]carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20940176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187089-27-6 | |

| Record name | 9H-Fluoren-9-ylmethyl N-[2-(chlorosulfonyl)ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187089-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9H-Fluoren-9-yl)methyl hydrogen [2-(chlorosulfonyl)ethyl]carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20940176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.